2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid
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Overview
Description
2-{Bicyclo[221]heptan-2-yl}-2,2-difluoroacetic acid is a chemical compound characterized by the presence of a bicyclo[221]heptane ring structure and two fluorine atoms attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid typically involves the introduction of the difluoroacetic acid group to a bicyclo[2.2.1]heptane derivative. One common method involves the reaction of bicyclo[2.2.1]heptane with difluoroacetic anhydride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups to the bicyclo[2.2.1]heptane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-{Bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of the difluoroacetic acid group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can result in modulation of biochemical pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{Bicyclo[2.2.1]heptan-2-yl}acetamide
- Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate
- 2-{Bicyclo[2.2.1]heptan-2-yl}ethanol
Uniqueness
2-{Bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where fluorine atoms play a crucial role in enhancing reactivity and stability .
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-2,2-difluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O2/c10-9(11,8(12)13)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATANYOJJEYZRIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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